Ethyl 5-oxohexanoate

Catalog No.
S1527961
CAS No.
13984-57-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-oxohexanoate

CAS Number

13984-57-1

Product Name

Ethyl 5-oxohexanoate

IUPAC Name

ethyl 5-oxohexanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C

Synonyms

4-Acetylbutyric Acid Ethyl Ester; Ethyl 5-oxocaproate; Ethyl 5-oxohexanoate

Canonical SMILES

CCOC(=O)CCCC(=O)C

Organic Synthesis:

  • Ethyl 5-oxohexanoate serves as a valuable building block for the synthesis of more complex molecules. Its reactive ketone group allows for further chemical transformations, enabling the creation of diverse organic compounds including pharmaceuticals, natural products, and functional materials [].

Flavor Chemistry:

  • Research suggests Ethyl 5-oxohexanoate possesses fruity and buttery odor profiles []. This makes it a potential flavor ingredient or fragrance component. Scientists might investigate its use in food science and cosmetic formulations.

Biological Studies:

  • Limited research explores the potential biological activities of Ethyl 5-oxohexanoate. Some studies investigate its role in cellular processes or its interaction with biological systems. However, more research is needed to understand its full biological effects.

Analytical Chemistry:

  • Ethyl 5-oxohexanoate's properties make it a suitable standard or reference compound in analytical chemistry techniques like chromatography []. These techniques help separate and identify various components within a mixture, and Ethyl 5-oxohexanoate can aid in calibrating or validating the analytical process.

Origin and Significance:

The origin of ethyl 5-oxohexanoate in nature is not well documented in scientific literature. However, it can be synthesized in a laboratory setting for various research purposes. Its significance lies in its potential use as an intermediate or building block in organic synthesis []. Additionally, its structural similarity to certain naturally occurring molecules might be of interest for research in biochemistry or medicinal chemistry.

Molecular Structure Analysis:

Ethyl 5-oxohexanoate has the chemical formula C₈H₁₄O₃. Its structure consists of a six-carbon chain (hexanoate) with a ketone group (C=O) at the fifth position and an ethyl ester group (CH₃CH₂-O-C=O) attached to the first carbon. This structure suggests the presence of both polar (carbonyl and ester groups) and non-polar (hydrocarbon chain) regions, potentially leading to interesting solubility and reactivity properties [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing ethyl 5-oxohexanoate involves the Claisen condensation reaction between ethyl acetate and ethyl acetoacetate [].

CH₃COOCH₂CH₃  + CH₃C(O)CH₂COOCH₂CH₃  ->  CH₃CH₂C(O)CH₂CH₂C(O)OCH₂CH₃  + H₂O(Ethyl acetate)         (Ethyl acetoacetate)             (Ethyl 5-oxohexanoate)

Other Reactions:

Limited information exists on the specific reactions involving ethyl 5-oxohexanoate. However, due to the presence of the ketone and ester groups, it might undergo reactions typical of these functionalities, such as nucleophilic addition reactions or hydrolysis []. Further research is needed to explore its reactivity profile in detail.

Currently, there is no documented information regarding a specific mechanism of action for ethyl 5-oxohexanoate in biological systems.

Information on the safety hazards associated with ethyl 5-oxohexanoate is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated laboratory setting.

Further Research Needed

While this analysis provides a basic understanding of ethyl 5-oxohexanoate, more research is necessary to fully explore its properties and potential applications. This includes:

  • Determination of detailed physical and chemical properties (melting point, boiling point, etc.)
  • Investigation of its reactivity profile in various reaction conditions
  • Exploration of its potential use as a building block in organic synthesis
  • Safety assessments to determine its toxicity and flammability

XLogP3

0.4

Boiling Point

221.5 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13984-57-1

Wikipedia

Ethyl 5-oxohexanoate

General Manufacturing Information

Hexanoic acid, 5-oxo-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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